molecular formula C10H8ClF3O B13699772 2-Chloro-1-cyclopropyl-4-(trifluoromethoxy)benzene

2-Chloro-1-cyclopropyl-4-(trifluoromethoxy)benzene

Katalognummer: B13699772
Molekulargewicht: 236.62 g/mol
InChI-Schlüssel: ACHMEHRXFAEVEP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Chloro-1-cyclopropyl-4-(trifluoromethoxy)benzene is an organic compound with the molecular formula C10H8ClF3O It is a derivative of benzene, featuring a chloro group, a cyclopropyl group, and a trifluoromethoxy group

Eigenschaften

Molekularformel

C10H8ClF3O

Molekulargewicht

236.62 g/mol

IUPAC-Name

2-chloro-1-cyclopropyl-4-(trifluoromethoxy)benzene

InChI

InChI=1S/C10H8ClF3O/c11-9-5-7(15-10(12,13)14)3-4-8(9)6-1-2-6/h3-6H,1-2H2

InChI-Schlüssel

ACHMEHRXFAEVEP-UHFFFAOYSA-N

Kanonische SMILES

C1CC1C2=C(C=C(C=C2)OC(F)(F)F)Cl

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-cyclopropyl-4-(trifluoromethoxy)benzene can be achieved through several methods. One common approach involves the reaction of 2-chloro-4-(trifluoromethoxy)benzene with cyclopropylmagnesium bromide in the presence of a catalyst such as palladium. The reaction is typically carried out under an inert atmosphere at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-1-cyclopropyl-4-(trifluoromethoxy)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.

Wissenschaftliche Forschungsanwendungen

2-Chloro-1-cyclopropyl-4-(trifluoromethoxy)benzene has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 2-Chloro-1-cyclopropyl-4-(trifluoromethoxy)benzene involves its interaction with specific molecular targets. The chloro and trifluoromethoxy groups can influence the compound’s reactivity and binding affinity to various enzymes or receptors. The cyclopropyl group can also affect the compound’s steric and electronic properties, leading to unique biological activities.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-Chloro-4-(trifluoromethoxy)benzene
  • 2-Chloro-1-(cyclopropylmethoxy)-4-(trifluoromethoxy)benzene
  • 1-Bromo-4-(trifluoromethoxy)benzene

Uniqueness

2-Chloro-1-cyclopropyl-4-(trifluoromethoxy)benzene is unique due to the presence of both the cyclopropyl and trifluoromethoxy groups, which impart distinct chemical and physical properties

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.